molecular formula C9H13NO2 B12554399 (2S)-4-(Pyridin-3-yl)butane-1,2-diol CAS No. 192376-47-9

(2S)-4-(Pyridin-3-yl)butane-1,2-diol

Cat. No.: B12554399
CAS No.: 192376-47-9
M. Wt: 167.20 g/mol
InChI Key: YLYBMCORGKBUGR-VIFPVBQESA-N
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Description

(2S)-4-(Pyridin-3-yl)butane-1,2-diol is an organic compound that features a pyridine ring attached to a butane chain with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(Pyridin-3-yl)butane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and a suitable butane derivative.

    Reaction Conditions: The reaction may involve catalytic hydrogenation, reduction, or other organic transformations under controlled conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(Pyridin-3-yl)butane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction may produce different alcohols.

Scientific Research Applications

(2S)-4-(Pyridin-3-yl)butane-1,2-diol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-4-(Pyridin-3-yl)butane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    Molecular Pathways: Affecting various biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-(Pyridin-2-yl)butane-1,2-diol
  • (2S)-4-(Pyridin-4-yl)butane-1,2-diol
  • (2S)-4-(Pyridin-3-yl)butane-1,3-diol

Uniqueness

(2S)-4-(Pyridin-3-yl)butane-1,2-diol is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the position of the pyridine ring and the stereochemistry of the butane chain.

Properties

CAS No.

192376-47-9

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(2S)-4-pyridin-3-ylbutane-1,2-diol

InChI

InChI=1S/C9H13NO2/c11-7-9(12)4-3-8-2-1-5-10-6-8/h1-2,5-6,9,11-12H,3-4,7H2/t9-/m0/s1

InChI Key

YLYBMCORGKBUGR-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CN=C1)CC[C@@H](CO)O

Canonical SMILES

C1=CC(=CN=C1)CCC(CO)O

Origin of Product

United States

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